(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride
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Overview
Description
(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the reductive amination of a piperidine ketone with a suitable amine, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol: Similar in structure but may have different stereochemistry.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
The uniqueness of (3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol lies in its specific stereochemistry and the resulting biological activities. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3R)-1-(piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H/t10?,11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARQBACJTFYBFE-YIYGWLNYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC(C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)CN2CCC[C@H](C2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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